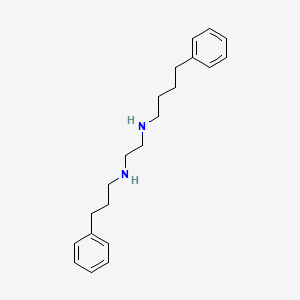
4-Amino-1-methyl-4,5-dihydro-1H-1,2,4-triazol-1-ium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-1-methyl-4,5-dihydro-1H-1,2,4-triazol-1-ium perchlorate is a heterocyclic compound that belongs to the class of triazoles This compound is characterized by its unique structure, which includes a triazole ring with an amino group and a methyl group attached The perchlorate anion is associated with the triazolium cation, forming a stable ionic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-methyl-4,5-dihydro-1H-1,2,4-triazol-1-ium perchlorate typically involves the reaction of 4-amino-1-methyl-1,2,4-triazole with perchloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 4-amino-1-methyl-1,2,4-triazole and perchloric acid.
Reaction Conditions: The reaction is typically conducted in an aqueous medium at a controlled temperature.
Product Isolation: The product is isolated by crystallization or precipitation, followed by purification steps such as recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process may be optimized for higher yields and purity, and may include additional steps such as solvent extraction and drying to obtain the final product in a suitable form for various applications.
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-methyl-4,5-dihydro-1H-1,2,4-triazol-1-ium perchlorate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the triazole ring.
Reduction: Reduced forms of the triazole ring.
Substitution: Various substituted triazole derivatives depending on the reagents used.
Scientific Research Applications
4-Amino-1-methyl-4,5-dihydro-1H-1,2,4-triazol-1-ium perchlorate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Amino-1-methyl-4,5-dihydro-1H-1,2,4-triazol-1-ium perchlorate involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- **4-Amino-1,2,4-triazole
4-Amino-1-methyl-1,2,4-triazole: A precursor in the synthesis of the perchlorate compound.
1-Methyl-1,2,4-triazole: Lacks the amino group but shares the triazole ring structure.
Properties
CAS No. |
817177-67-6 |
|---|---|
Molecular Formula |
C3H9ClN4O4 |
Molecular Weight |
200.58 g/mol |
IUPAC Name |
1-methyl-1,5-dihydro-1,2,4-triazol-1-ium-4-amine;perchlorate |
InChI |
InChI=1S/C3H8N4.ClHO4/c1-6-3-7(4)2-5-6;2-1(3,4)5/h2H,3-4H2,1H3;(H,2,3,4,5) |
InChI Key |
DLSSMEBMFXWPIR-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+]1CN(C=N1)N.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


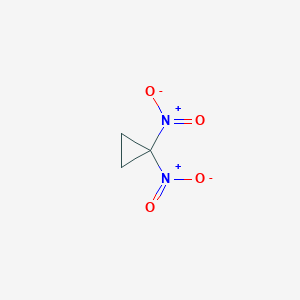
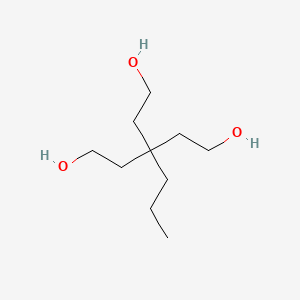

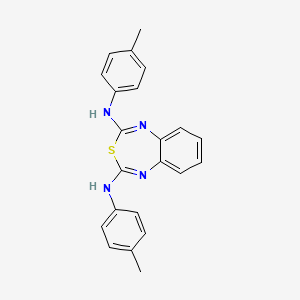
![[(3-Benzylhex-1-yn-1-yl)oxy]tri(propan-2-yl)silane](/img/structure/B14212831.png)
![[[(3R,5S)-5-(2-phenylethylcarbamoyl)pyrrolidin-3-yl]-[2-(3,4,5-trimethoxyphenyl)-1,3-dithian-2-yl]methyl] carbonate](/img/structure/B14212836.png)

![3-Butyn-2-one, 4-[4-(hydroxymethyl)phenyl]-](/img/structure/B14212842.png)

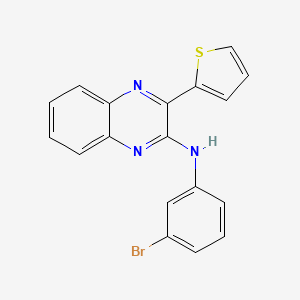
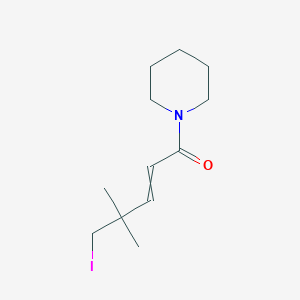
![Benzamide, N-[2-(2,6-dichlorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]-](/img/structure/B14212877.png)

